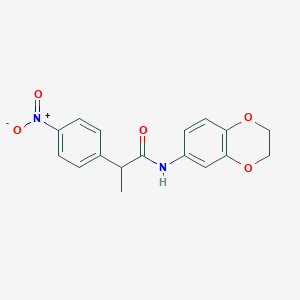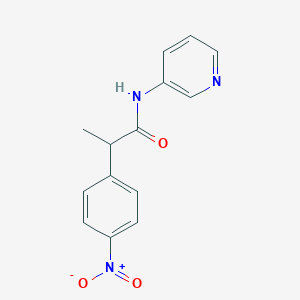![molecular formula C17H20F3NO5 B4076540 N-allyl-N-{2-[3-(trifluoromethyl)phenoxy]ethyl}-2-propen-1-amine oxalate](/img/structure/B4076540.png)
N-allyl-N-{2-[3-(trifluoromethyl)phenoxy]ethyl}-2-propen-1-amine oxalate
Descripción general
Descripción
N-allyl-N-{2-[3-(trifluoromethyl)phenoxy]ethyl}-2-propen-1-amine oxalate, also known as TFPAP, is a chemical compound that has been widely used in scientific research. It is a potent and selective inhibitor of the enzyme monoamine oxidase A (MAO-A), which is involved in the metabolism of neurotransmitters such as serotonin, dopamine, and norepinephrine. TFPAP has been studied for its potential applications in the treatment of various neurological and psychiatric disorders, as well as for its use as a research tool in the field of neuroscience.
Mecanismo De Acción
N-allyl-N-{2-[3-(trifluoromethyl)phenoxy]ethyl}-2-propen-1-amine oxalate works by binding to the active site of MAO-A, preventing it from metabolizing neurotransmitters such as serotonin, dopamine, and norepinephrine. This leads to an increase in the levels of these neurotransmitters in the brain, which can have both beneficial and detrimental effects depending on the context. For example, increasing serotonin levels can be useful in the treatment of depression, while increasing dopamine levels can be useful in the treatment of Parkinson's disease.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, both in vitro and in vivo. In vitro studies have shown that this compound can increase the levels of neurotransmitters such as serotonin, dopamine, and norepinephrine in brain tissue, as well as increase the activity of certain enzymes involved in neurotransmitter synthesis. In vivo studies have shown that this compound can have a number of effects on behavior and physiology, including increased locomotor activity, decreased anxiety, and decreased aggression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-allyl-N-{2-[3-(trifluoromethyl)phenoxy]ethyl}-2-propen-1-amine oxalate as a research tool is its high selectivity and potency for MAO-A. This allows researchers to investigate the specific effects of MAO-A inhibition on neurotransmitter metabolism, without the confounding effects of other enzymes. Additionally, this compound has a relatively long half-life in vivo, which allows for sustained inhibition of MAO-A over a period of hours.
One limitation of this compound is its relatively low solubility in water, which can make it difficult to administer in vivo. Additionally, this compound has been shown to have some off-target effects on other enzymes, particularly at higher concentrations. Finally, the long half-life of this compound can also be a disadvantage in some experimental contexts, as it can make it difficult to control the duration of MAO-A inhibition.
Direcciones Futuras
There are a number of potential future directions for research on N-allyl-N-{2-[3-(trifluoromethyl)phenoxy]ethyl}-2-propen-1-amine oxalate and its applications in neuroscience. One area of interest is the development of new drugs that target MAO-A, based on the structure of this compound. Another area of interest is the investigation of the specific effects of MAO-A inhibition on different neurotransmitter systems, and how these effects may vary depending on the context. Finally, there is also interest in exploring the potential therapeutic applications of MAO-A inhibitors, particularly in the treatment of depression, anxiety, and other psychiatric disorders.
Aplicaciones Científicas De Investigación
N-allyl-N-{2-[3-(trifluoromethyl)phenoxy]ethyl}-2-propen-1-amine oxalate has been used extensively as a research tool in the field of neuroscience, particularly in the study of the role of MAO-A in the metabolism of neurotransmitters. It has been shown to be a highly selective and potent inhibitor of MAO-A, with minimal effects on other enzymes such as MAO-B. This specificity has allowed researchers to investigate the specific effects of MAO-A inhibition on neurotransmitter metabolism, as well as to develop new drugs that target this enzyme.
Propiedades
IUPAC Name |
oxalic acid;N-prop-2-enyl-N-[2-[3-(trifluoromethyl)phenoxy]ethyl]prop-2-en-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18F3NO.C2H2O4/c1-3-8-19(9-4-2)10-11-20-14-7-5-6-13(12-14)15(16,17)18;3-1(4)2(5)6/h3-7,12H,1-2,8-11H2;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMKJZSKTXSTZJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(CCOC1=CC=CC(=C1)C(F)(F)F)CC=C.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20F3NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-{(3-methoxyphenyl)[(4-methyl-2-pyridinyl)amino]methyl}-2-methyl-8-quinolinol](/img/structure/B4076463.png)
![1,1'-[1,2-ethanediylbis(oxy)]bis(4-ethylbenzene)](/img/structure/B4076471.png)
![1-[4-(2-chlorophenoxy)butyl]azepane oxalate](/img/structure/B4076475.png)

![5-[1-(3-chlorophenoxy)ethyl]-3-(3-methylphenyl)-1,2,4-oxadiazole](/img/structure/B4076489.png)
![1-[2-(2-biphenylyloxy)ethyl]piperazine oxalate](/img/structure/B4076493.png)
![benzyl (2-{[(2-phenoxyethyl)amino]carbonyl}phenyl)carbamate](/img/structure/B4076500.png)
![6-(6-nitro-1,3-benzodioxol-5-yl)-7-propionyl-3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B4076505.png)
![N-[3-(anilinosulfonyl)phenyl]-4-tert-butylbenzamide](/img/structure/B4076511.png)

![1-[4-(2-biphenylyloxy)butyl]azepane oxalate](/img/structure/B4076533.png)
![N-(4-methoxy-2-nitrophenyl)-2-[(1-phenyl-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B4076545.png)
![N-(2,4-dichlorophenyl)-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4076558.png)
![N-allyl-N-[2-(3,4-dimethylphenoxy)ethyl]-2-propen-1-amine oxalate](/img/structure/B4076565.png)
